molecular formula C7H8ClN5O2 B1361572 4-Chloropyridine-2,6-dicarbohydrazide CAS No. 98276-29-0

4-Chloropyridine-2,6-dicarbohydrazide

Cat. No.: B1361572
CAS No.: 98276-29-0
M. Wt: 229.62 g/mol
InChI Key: BNEZLSRZGGPXAG-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H8ClN5O2 and a molecular weight of 229.62 g/mol . It is a derivative of pyridine, featuring a chlorine atom at the 4-position and carbohydrazide groups at the 2- and 6-positions. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

4-Chloropyridine-2,6-dicarbohydrazide is used in several scientific research applications, including:

Safety and Hazards

The safety information for 4-Chloropyridine-2,6-dicarbohydrazide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyridine-2,6-dicarbohydrazide typically involves the reaction of 4-chloropyridine-2,6-dicarboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory methods. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-2,6-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide groups to other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Chloropyridine-2,6-dicarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The carbohydrazide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarbohydrazide: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    4-Chloropyridine-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of carbohydrazide groups, leading to different chemical properties and applications.

    4-Chloropyridine-2,6-dicarboxamide:

Uniqueness

4-Chloropyridine-2,6-dicarbohydrazide is unique due to the presence of both a chlorine atom and carbohydrazide groups, which confer distinct reactivity and biological activity. This combination makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-chloropyridine-2,6-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEZLSRZGGPXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)NN)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285425
Record name 4-chloropyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98276-29-0
Record name 4-chloropyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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